7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

Catalog No.
S877920
CAS No.
1268521-18-1
M.F
C6H3ClIN3
M. Wt
279.465
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

CAS Number

1268521-18-1

Product Name

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine

IUPAC Name

7-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine

Molecular Formula

C6H3ClIN3

Molecular Weight

279.465

InChI

InChI=1S/C6H3ClIN3/c7-5-4-3(1-2-9-5)6(8)11-10-4/h1-2H,(H,10,11)

InChI Key

QMQBCXHVEALRKZ-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=NNC(=C21)I)Cl
  • Heterocyclic Chemistry

    7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine can be a valuable building block for synthesizing novel heterocyclic compounds. The pyrazolo[3,4-c]pyridine core is a known pharmacophore, meaning it has the potential for biological activity. By incorporating the chlorine and iodine substituents, researchers can explore how these groups affect the overall properties of the molecule [].

  • Medicinal Chemistry

    The pyrazolo[3,4-c]pyridine scaffold is present in various bioactive molecules, including anti-tubercular and anti-inflammatory agents []. Researchers might investigate 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine as a starting material for designing and synthesizing new drugs. The chlorine and iodine atoms could potentially influence the target binding affinity or other pharmacological properties.

  • Material Science

    Heterocyclic compounds containing halogen atoms like chlorine and iodine can exhibit interesting properties for material science applications. For instance, some halogenated heterocycles show potential as organic semiconductors or photofunctional materials []. Further research would be needed to determine if 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine possesses similar properties.

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. Its molecular formula is C6_6H3_3ClI N3_3, and it has a molecular weight of approximately 280.45 g/mol. The compound is characterized by the presence of chlorine at the 7-position and iodine at the 3-position of the pyrazolo[3,4-c]pyridine core structure. This unique substitution pattern contributes to its distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The chlorine and iodine substituents can be replaced with other functional groups through nucleophilic substitution reactions, leveraging appropriate reagents.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under specific conditions, which may alter its functional groups and reactivity.

Research indicates that 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine exhibits significant biological activity. It has been studied for its potential as an inhibitor of various enzymes and receptors, particularly in cancer research. The compound's mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing cellular processes associated with diseases such as cancer. Its interaction with Toll-like receptors has also been noted, highlighting its role in immune response modulation.

The synthesis of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves halogenation reactions. A common method includes:

  • Starting Material: 3-Bromo-4-chloro-5-iodopyridine.
  • Reagents: Potassium permanganate in dichloromethane.
  • Procedure: The reaction is conducted under controlled conditions to yield the target compound through a series of steps involving purification and isolation techniques.

Industrial production may employ similar synthetic routes but optimized for scale and yield using continuous flow reactors or automated synthesis platforms.

7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds aimed at developing pharmaceuticals targeting specific biological pathways.
  • Material Science: The compound is utilized in creating advanced materials and chemical sensors due to its unique electronic properties.
  • Biological Research: It is employed in studies focusing on enzyme inhibitors and receptor modulators, contributing to drug discovery efforts.

Studies on the interactions of 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine with biological targets have revealed its potential as a selective inhibitor of cyclin-dependent kinases (CDKs). Molecular docking studies suggest that this compound fits well into the active sites of its targets, facilitating strong binding interactions that lead to effective inhibition. These interactions are critical for understanding its pharmacological potential against various diseases.

Several compounds share structural similarities with 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine. Notable examples include:

Compound NameStructural Features
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridineBromine instead of chlorine at position 7
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridineDifferent positioning of chlorine
4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridineDifferent positioning of chlorine

Comparison: The unique combination of chlorine and iodine in 7-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine significantly influences its chemical reactivity and biological activity compared to similar compounds lacking either halogen. This substitution pattern enhances its ability to interact with molecular targets, potentially leading to improved pharmacokinetic properties and therapeutic efficacy against specific diseases like cancer.

XLogP3

2.1

Dates

Modify: 2023-08-15

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